Home > Products > Screening Compounds P1701 > 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid - 51582-75-3

2-(Phenylamino)-5-(trifluoromethyl)benzoic acid

Catalog Number: EVT-3405891
CAS Number: 51582-75-3
Molecular Formula: C14H10F3NO2
Molecular Weight: 281.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Phenylamino)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group and an amino group attached to a benzoic acid framework. This compound is significant in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a precursor for synthesizing other complex molecules.

Source

The compound can be synthesized through several methods, primarily involving the reaction of trifluoromethyl-substituted benzoic acids with amines. Its synthesis has been documented in various scientific studies and patent applications, highlighting its relevance in organic chemistry and pharmaceutical research

2
.

Classification

2-(Phenylamino)-5-(trifluoromethyl)benzoic acid belongs to the class of aromatic carboxylic acids. It is classified as an amino acid derivative due to the presence of an amino group. The trifluoromethyl group contributes to its unique chemical properties, making it a subject of interest in both academic and industrial research.

Synthesis Analysis

Methods

The synthesis of 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid can be achieved through various methods:

  1. Direct Amination: This method involves the reaction of 5-(trifluoromethyl)benzoic acid with an appropriate amine, such as aniline, under acidic or basic conditions. The reaction typically requires heating and can yield moderate to high purity products.
  2. Coupling Reactions: Another approach involves coupling reactions where a trifluoromethyl-substituted benzoic acid is reacted with an amino compound using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method often provides better yields and purities .

Technical Details

  • Reagents: Common reagents include trifluoromethylbenzoic acids, amines, coupling agents, and solvents such as dichloromethane or acetonitrile.
  • Conditions: The reactions are typically conducted under reflux conditions or at elevated temperatures to facilitate the formation of the desired product.
Molecular Structure Analysis

Structure

The molecular formula of 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid is C₁₄H₁₁F₃N O₂. The structure features:

  • A benzoic acid moiety with a carboxylic acid functional group.
  • A phenylamino group attached at the second position.
  • A trifluoromethyl group at the fifth position on the benzene ring.

Data

  • Molecular Weight: Approximately 290.23 g/mol.
  • Molecular Geometry: The compound exhibits a planar structure due to the aromatic rings, which allows for potential π-π stacking interactions in solid-state applications.
Chemical Reactions Analysis

Reactions

2-(Phenylamino)-5-(trifluoromethyl)benzoic acid can undergo several chemical reactions:

  1. Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  2. Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Technical Details

  • Conditions for Esterification: Typically involves heating with an alcohol in the presence of a strong acid catalyst.
  • Reduction Conditions: Carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Mechanism of Action

The mechanism of action for 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid largely depends on its interactions with biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites on enzymes, potentially affecting metabolic pathways.
  2. Receptor Interaction: It may also interact with specific receptors, modulating biological responses through competitive inhibition or allosteric modulation.

The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, making it a valuable candidate for drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point ranges around 150–155 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Acidity: Exhibits acidic behavior due to the carboxylic acid group, with a pKa value indicative of moderate acidity.
  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

2-(Phenylamino)-5-(trifluoromethyl)benzoic acid has diverse applications:

  1. Pharmaceutical Development: Used as a building block in the synthesis of novel therapeutic agents targeting various diseases.
  2. Material Science: Serves as a precursor for developing specialty polymers and materials with enhanced thermal stability and chemical resistance.
  3. Biological Studies: Employed as a probe in studies investigating the effects of trifluoromethyl groups on biological macromolecules
    2
    .
Introduction to the Pharmacological Relevance of Trifluoromethyl-Substituted Benzoic Acid Derivatives

Structural Basis for Dual-Action Therapeutics in Pain and Inflammation Management

The trifluoromethyl group’s strong electron-withdrawing properties and lipophilicity significantly influence the bioavailability and target engagement kinetics of benzoic acid derivatives. In flusalazine (ND-07; 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid), the –CF₃ moiety enhances molecular stability and facilitates penetration into inflammatory sites. This structural feature enables its dual functionality: selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and scavenging of reactive oxygen species (ROS) [1]. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream COX enzymes, flusalazine specifically blocks the terminal conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂)—a key mediator of pain and edema—without disrupting constitutive prostaglandin synthesis. This selectivity is evidenced by its efficacy in murine pain models (acetic acid writhing, formalin-induced inflammatory pain) where it suppressed PGE₂ and reduced pain behaviors comparably to indomethacin, while completely avoiding gastric damage even at high doses (1,000 mg/kg) [1].

Similarly, the hybrid molecule OPTBA (2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid) leverages its trifluoromethyl benzoic acid core conjugated to pyruvate. Upon administration, OPTBA undergoes hydrolysis to release HTB (2-hydroxy-4-trifluoromethyl benzoic acid)—a metabolite of triflusal—and pyruvate. This design provides complementary pharmacological actions: HTB suppresses NF-κB-driven inflammation and mPGES-1, while pyruvate replenishes cellular energy stores and quenches ROS. In ischemic stroke models, OPTBA’s hydrolysis kinetics (half-life: 38.6 min in blood; 7.2 h in cortex) ensured sustained HTB exposure, yielding superior neuroprotection (63.5% infarct reduction) compared to co-administration of separate HTB and pyruvate components [6]. These examples underscore how strategic placement of –CF₃ within benzoic acid frameworks facilitates synergistic mechanisms critical for managing complex pain and inflammatory pathways.

Table 1: Structural and Functional Features of Key Trifluoromethyl Benzoic Acid Derivatives

Compound NameChemical StructurePrimary Target(s)Key Pharmacological Actions
Flusalazine (ND-07)2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-BA*mPGES-1, ROSmPGES-1 inhibition; free radical scavenging; analgesia
OPTBA2-(pyruvate ester)-4-(trifluoromethyl)BANF-κB, ROS, metabolic pathwaysAnti-inflammatory; neuroprotective; energy substrate provision
CJ-42794 (EP4 antagonist)(S)-4-(1-(5-Chloro-2-(4-fluorophenoxy)benzamido)ethyl)BAProstaglandin E receptor subtype 4EP4 receptor blockade; inhibition of inflammatory hyperalgesia
2-((2-(Trifluoromethyl)phenyl)amino)BA2-((2-(CF₃)phenyl)amino)benzoic acidNot fully characterizedResearch compound for inflammatory pathways

*BA: Benzoic Acid; Structural data from [1] [3] [4]

Historical Context: Evolution from Traditional NSAIDs to Targeted mPGES-1 Inhibitors

The development of trifluoromethyl benzoic acid derivatives marks a pivotal transition from first-generation NSAIDs toward targeted anti-inflammatory agents. Traditional NSAIDs (e.g., aspirin, indomethacin) inhibit cyclooxygenase isoforms (COX-1/COX-2) non-selectively, reducing protective prostaglandins (e.g., PGI₂ in vasculature, PGE₂ in gastric mucosa) alongside pathogenic ones. This leads to dose-limiting toxicities: gastric ulcers, renal impairment, and cardiovascular events [1] [3]. COX-2 selective inhibitors (coxibs) mitigated gastrointestinal risks but introduced thromboxane-prostacyclin imbalances, elevating cardiovascular morbidity [1].

This impasse drove interest in downstream prostaglandin modulation, specifically targeting mPGES-1—an inducible enzyme pivotal for PGE₂ biosynthesis during inflammation. Unlike COX inhibition, mPGES-1 blockade does not disrupt thromboxane or prostacyclin synthesis, theoretically preserving hemostasis and GI integrity. Flusalazine exemplifies this approach. Preclinical studies confirm it inhibits mPGES-1 without affecting COX-1/COX-2 activity, translating to robust analgesia in formalin and carrageenan models sans gastric injury [1]. Parallel efforts explored prostaglandin receptor antagonism, as seen with CJ-42794, an EP4 receptor antagonist. By blocking PGE₂ signaling at the receptor level, CJ-42794 attenuated inflammatory hyperalgesia and duodenal bicarbonate secretion without ulcerogenic effects [3].

Table 2: Evolution of Anti-Inflammatory Agents Targeting Prostaglandin Pathways

Therapeutic ClassMechanism of ActionLimitationsAdvancements in Trifluoromethyl Benzoic Acid Derivatives
Non-selective NSAIDsCOX-1 & COX-2 inhibitionGastric ulcers, renal toxicity, bleeding risksBypass COX inhibition; no COX-related toxicity
COX-2 Selective InhibitorsSelective COX-2 inhibitionCardiovascular thrombosis, renal toxicityTarget downstream (mPGES-1) or receptors (EP4); improved safety
mPGES-1 Inhibitors (e.g., Flusalazine)Selective mPGES-1 blockadeLimited clinical dataDual-action design (e.g., + antioxidant); efficacy in neurogenic/inflammatory pain
EP Receptor AntagonistsBlock PGE₂ signaling (e.g., EP4)Potential interference with tissue repairHigh selectivity; efficacy in arthritis and visceral pain models

The structural versatility of the benzoic acid scaffold allows integration of –CF₃ with functional groups enabling multimodal pharmacology. For instance, OPTBA merges HTB’s anti-inflammatory effects with pyruvate’s neuroprotective and antioxidant properties, achieving greater neuroprotection in stroke models than either agent alone [6]. This progression—from broad COX inhibitors to precision agents like mPGES-1 inhibitors or receptor antagonists—highlights how trifluoromethyl benzoic acid derivatives address historical limitations while expanding therapeutic possibilities for pain and inflammatory disorders.

Properties

CAS Number

51582-75-3

Product Name

2-(Phenylamino)-5-(trifluoromethyl)benzoic acid

IUPAC Name

2-anilino-5-(trifluoromethyl)benzoic acid

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-6-7-12(11(8-9)13(19)20)18-10-4-2-1-3-5-10/h1-8,18H,(H,19,20)

InChI Key

GVCRVCYXICCEKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.